molecular formula C16H15BrN2O2S B2627359 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034554-49-7

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2627359
CAS No.: 2034554-49-7
M. Wt: 379.27
InChI Key: JLUPBKVNODVMAR-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, an indole moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the bromination of thiophene-2-carboxamide to introduce the bromine atom. This is followed by the coupling of the brominated thiophene with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted thiophene derivatives .

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially modulating their activity. The bromine atom and thiophene ring may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, indole moiety, and thiophene ring. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-19-8-12(11-4-2-3-5-13(11)19)14(20)7-18-16(21)15-6-10(17)9-22-15/h2-6,8-9,14,20H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUPBKVNODVMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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